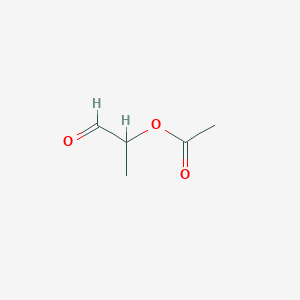
Digiferruginol
Overview
Description
Synthesis Analysis
The synthesis of Digiferruginol involves a series of chemical reactions that facilitate the formation of its complex structure. One notable method described involves the Marschalk reaction of 1-hydroxyanthraquinone to produce 1-hydroxy-2-methylanthraquinone. Subsequent treatment with N-bromosuccinimide and benzoyl peroxide leads to 1-hydroxy-2-bromomethylanthraquinone, which, upon reaction with AgNO3, yields Digiferruginol in quantitative yield (Chang & Lee, 1985).
Molecular Structure Analysis
The molecular structure of Digiferruginol is characterized by its anthraquinone backbone, which is crucial for its biological activity. The detailed synthesis process highlights the importance of specific functional groups in achieving the final compound's structure.
Chemical Reactions and Properties
Digiferruginol's chemical properties are influenced by its anthraquinone structure, contributing to its reactivity and potential biological activities. The described synthesis method showcases the compound's ability to undergo various chemical reactions, highlighting its versatility and potential for further chemical modifications.
Physical Properties Analysis
Although specific physical properties of Digiferruginol such as melting point, solubility, and crystalline structure are not detailed in the provided research, these characteristics are essential for understanding its behavior in different environments and applications. The synthesis and molecular structure provide some insights into its physical properties.
Chemical Properties Analysis
The chemical properties of Digiferruginol, derived from its molecular structure, suggest potential biological activities. The anthraquinone moiety, in particular, is known for its involvement in various biological processes, indicating Digiferruginol's potential for further research in biological and pharmacological applications.
Scientific Research Applications
Synthesis and Antitumor Applications
- Antitumor Agents Synthesis : Digiferruginol has been synthesized for potential applications in antitumor treatments. The efficient synthesis of digiferruginol, alongside another compound, morindaparvin-B, has been described, emphasizing its potential role in cancer treatment (Chang & Lee, 1985).
Phytochemical Investigations
- Chemical Constituents from Damnacanthus officinarum : A study on Damnacanthus officinarum Huang led to the isolation of digiferruginol-11-O-β-gentiobioside, a new anthraquinone glycoside. This research demonstrates the phytochemical diversity of the Damnacanthus genus and suggests potential medicinal applications of digiferruginol (Yang et al., 2014).
Cytotoxic Properties
- Cytotoxic Antileukemic Anthraquinones : Digiferruginol was isolated and characterized from Morinda parvifolia as part of a study on cytotoxic anthraquinones. This highlights its potential use in leukemia treatment (Chang & Lee, 1984).
Applications in Antivirulence Drug Development
- Anti-Virulence Therapy Research : While not directly mentioning digiferruginol, research in the field of anti-virulence drug development, particularly against highly resistant pathogens like Pseudomonas aeruginosa, is relevant. Digiferruginol's potential role in this area could be an avenue for future research, given its phytochemical properties (Maura et al., 2016).
Anthraquinone Glycosides Research
- Anthraquinone Glycosides from Morinda citrifolia : The isolation of various anthraquinone glycosides, including digiferruginol derivatives, from Morinda citrifolia roots underlines the significance of digiferruginol in botanical and pharmacological studies (Kamiya et al., 2009).
Inhibition of Viral Activity
- Inhibitory Activity Against Viruses : A study on Chirita longgangensis var. hongyao found that digiferruginol exhibited weak inhibitory effects against porcine respiratory and reproductive syndrome virus (PRRSV), suggesting its potential application in antiviral therapies (Su et al., 2012).
Mechanism of Action
Target of Action
Digiferruginol, a ferruginol-type diterpene, has been identified in extracts from numerous plant species Its parent compound, ferruginol, has been studied extensively and is known to exhibit multifaceted bioactivity, beneficially impacting human health .
Mode of Action
Ferruginol and its derivatives, such as hinokiol and sugiol, have been investigated for their radical-scavenging mechanism . According to these results, the direct hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanism was exhibited by the ferruginol-type abietanes in non-polar media and polar solvents, respectively .
Biochemical Pathways
Ferruginol, the most studied phenolic abietane diterpene, is biosynthesized via the mevalonic acid pathway or by the deoxyxylulose phosphate pathway . The complex stepwise enzymatic oxidation of ferruginol may result in the formation of diverse tricyclic derivatives
Pharmacokinetics
The determination of ferruginol in rat plasma via high-performance liquid chromatography has been reported, which could be indicative of its bioavailability .
Result of Action
Ferruginol has been found to inhibit inflammation and activate apoptosis by modulating the expression of inflammatory and apoptotic markers . Therefore, it’s plausible that digiferruginol might have similar effects.
Action Environment
The radical-scavenging activity of ferruginol and its derivatives has been investigated in the ethanol-water mixed solvent , suggesting that the solvent environment could influence their activity.
properties
IUPAC Name |
1-hydroxy-2-(hydroxymethyl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-7-8-5-6-11-12(13(8)17)15(19)10-4-2-1-3-9(10)14(11)18/h1-6,16-17H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZCSQSSSAHDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178818 | |
| Record name | Digiferruginol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Digiferruginol | |
CAS RN |
24094-45-9 | |
| Record name | 1-Hydroxy-2-(hydroxymethyl)-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24094-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Digiferruginol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024094459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Digiferruginol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of digiferruginol?
A1: Digiferruginol is an anthraquinone derivative with the molecular formula C15H10O4 and a molecular weight of 254.24 g/mol. [, , , ] Its structure consists of an anthraquinone core with a hydroxymethyl group at position 2 and a hydroxyl group at position 1. Structural elucidation is typically achieved through spectroscopic techniques like Ultraviolet-Visible (UV-Vis), Fourier Transformed Infra-Red (FTIR), Nuclear Magnetic Resonance (NMR), and mass spectrometry. []
Q2: From which natural sources can digiferruginol be isolated?
A2: Digiferruginol has been isolated from various plant sources, particularly those belonging to the Rubiaceae family. These include the roots of Morinda officinalis, [, ] Rubia lanceolata, [] Knoxia valerianoides, [] and the stems of Chirita longgangensis var. hongyao. [] Additionally, it has been isolated from the roots of Coptosapelta tomentosa, a plant traditionally used for medicinal purposes by the Dayak tribes in Indonesia. []
Q3: What are the known biological activities of digiferruginol?
A3: Studies have shown that digiferruginol exhibits potential antitumor activity. [] Research on its antitumor activity against murine leukemia P-388 cells using the MTT assay suggests promising results. [] Additionally, it has shown weak inhibitory activity against porcine respiratory and reproductive syndrome virus (PRRSV) in vitro. []
Q4: What is the mechanism of action for digiferruginol's antitumor activity?
A4: Although digiferruginol shows promising antitumor activity, the exact mechanism of action remains to be fully elucidated. Further research is needed to understand the specific interactions between digiferruginol and its molecular targets within cancer cells.
Q5: Are there any known structure-activity relationships for digiferruginol and its analogues?
A5: While detailed SAR studies specific to digiferruginol are limited, research on related anthraquinones suggests that the position and nature of substituents on the anthraquinone core can significantly influence biological activity. [, ] Further investigations are crucial to establish a comprehensive understanding of the relationship between structural modifications and the resulting changes in digiferruginol's potency, selectivity, and activity.
Q6: What are the current limitations in the research on digiferruginol?
A6: Despite the promising biological activities observed, research on digiferruginol is still in its early stages. Further studies are needed to:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




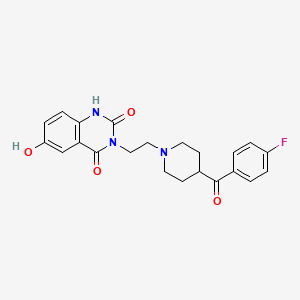
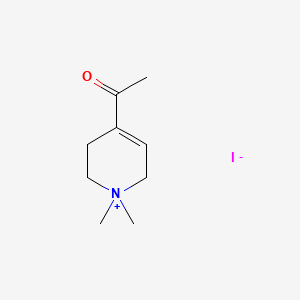
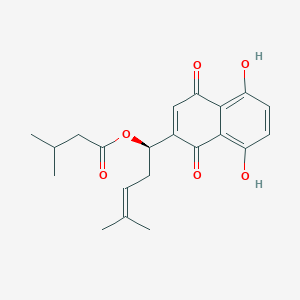

![N-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1217818.png)

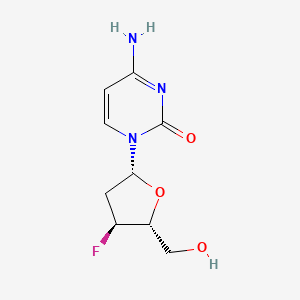

![1-[(2-Hydroxyethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B1217826.png)
![1,8,8-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1217827.png)

